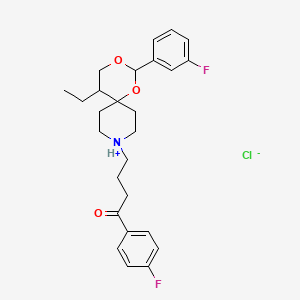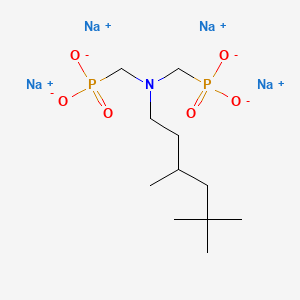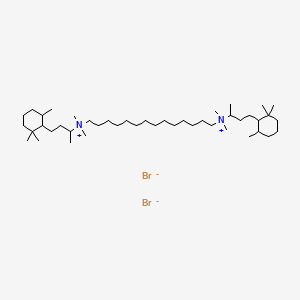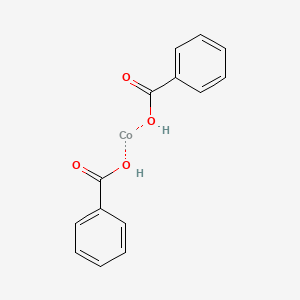
Cobalt(II) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) benzoate is an inorganic compound with the chemical formula C₁₄H₁₀CoO₄. It is typically found as a pink crystalline solid and is known for its low solubility in water but good solubility in organic solvents. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt(II) benzoate can be synthesized by reacting cobalt carbonate (CoCO₃) with benzoic acid (C₇H₆O₂) in boiling water. The reaction produces this compound trihydrate, which can be crystallized from the solution . The reaction can be represented as:
CoCO3+2C7H6O2→Co(C7H5O2)2+H2O+CO2
Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt salts, such as cobalt chloride (CoCl₂) or cobalt sulfate (CoSO₄), with sodium benzoate (C₇H₅NaO₂) in an aqueous solution. The resulting this compound precipitates out of the solution and can be filtered and dried .
Chemical Reactions Analysis
Types of Reactions: Cobalt(II) benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) benzoate under specific conditions.
Reduction: It can be reduced to cobalt metal or lower oxidation states of cobalt.
Substitution: The benzoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.
Substitution: Ligands such as ammonia (NH₃) or ethylenediamine (C₂H₄(NH₂)₂) can be used for substitution reactions.
Major Products:
Oxidation: Cobalt(III) benzoate.
Reduction: Cobalt metal or cobalt(II) complexes with different ligands.
Substitution: Cobalt complexes with new ligands.
Scientific Research Applications
Cobalt(II) benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and hydrogenation reactions.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the production of pigments, coatings, and as a precursor for other cobalt compounds.
Mechanism of Action
The mechanism of action of cobalt(II) benzoate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion can interact with molecular targets through coordination bonds, influencing various biochemical pathways. For example, in catalytic applications, this compound can facilitate the transfer of electrons, thereby accelerating chemical reactions .
Comparison with Similar Compounds
Cobalt(II) acetate (C₄H₆CoO₄): Similar in structure but with acetate ligands instead of benzoate.
Cobalt(II) chloride (CoCl₂): A simple cobalt salt with chloride ions.
Cobalt(II) sulfate (CoSO₄): Another cobalt salt with sulfate ions.
Uniqueness: Cobalt(II) benzoate is unique due to its specific ligand (benzoate), which imparts distinct solubility and reactivity characteristics. Its ability to form stable complexes with various ligands makes it particularly useful in coordination chemistry and catalysis .
Properties
Molecular Formula |
C14H12CoO4 |
|---|---|
Molecular Weight |
303.17 g/mol |
IUPAC Name |
benzoic acid;cobalt |
InChI |
InChI=1S/2C7H6O2.Co/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |
InChI Key |
INYMVIMYGPZTDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


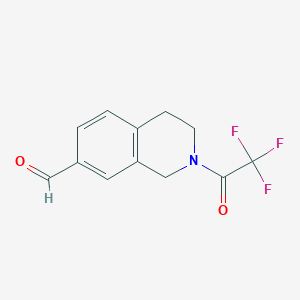
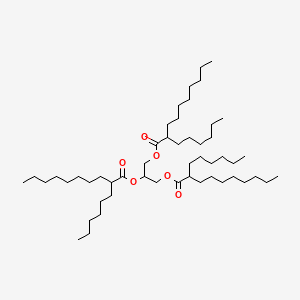
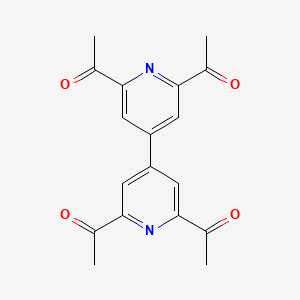
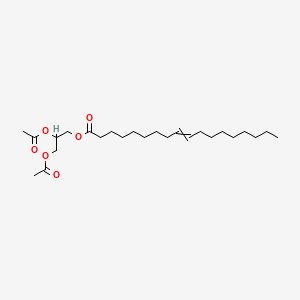

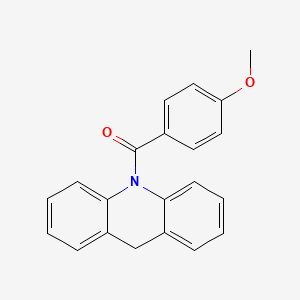
![6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13775213.png)
![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775225.png)
